molecular formula C22H26O4 B225158 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate

4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate

Cat. No. B225158
M. Wt: 354.4 g/mol
InChI Key: LMPWZOZGXUOXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate, also known as DHPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate acts as a selective agonist for KOR, binding to the receptor and activating downstream signaling pathways. Activation of KOR by 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate has been shown to produce analgesic effects in animal models, suggesting that 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate may have potential as a therapeutic agent for pain management.
Biochemical and Physiological Effects
In addition to its effects on KOR, 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate has also been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways are involved in a range of physiological processes, including cell growth, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate in lab experiments is its high selectivity for KOR, which allows for specific targeting of this receptor. However, 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate has relatively low potency compared to other KOR agonists, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate. One area of interest is the development of more potent analogs of 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate that could be used as therapeutic agents for pain management or other conditions. Another area of interest is the use of 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate as a tool for studying the structure and function of GPCRs, which could provide insights into the development of new drugs for a range of conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate and its potential applications in scientific research.

Synthesis Methods

4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate can be synthesized using a multi-step process involving the reaction of 1,4-cyclohexadiene with dimethyl acetylenedicarboxylate, followed by reduction with lithium aluminum hydride and acetylation with acetic anhydride. The final product is a white crystalline solid with a melting point of 188-190°C.

Scientific Research Applications

4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate has shown potential as a tool for studying the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Specifically, 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate has been used as a ligand for the kappa opioid receptor (KOR), which is involved in pain regulation and addiction. 4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate has also been used as a probe for studying the structure and function of GPCRs.

properties

Product Name

4-(Acetyloxy)-4b,5,6,7,8,9,10,11,12,12a-decahydro-1-triphenylenyl acetate

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

(4-acetyloxy-4b,5,6,7,8,9,10,11,12,12a-decahydrotriphenylen-1-yl) acetate

InChI

InChI=1S/C22H26O4/c1-13(23)25-19-11-12-20(26-14(2)24)22-18-10-6-4-8-16(18)15-7-3-5-9-17(15)21(19)22/h11-12,17-18H,3-10H2,1-2H3

InChI Key

LMPWZOZGXUOXGK-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C2C3CCCCC3=C4CCCCC4C2=C(C=C1)OC(=O)C

Canonical SMILES

CC(=O)OC1=C2C3CCCCC3=C4CCCCC4C2=C(C=C1)OC(=O)C

Origin of Product

United States

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